6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine” is a complex organic molecule. It is related to a class of compounds known as quinazolines . Quinazolines are a group of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
Anti-tubercular Agents
One of the significant applications of this compound class is in the development of anti-tubercular agents. The 2,4-diaminoquinazoline series, which includes structurally related compounds, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Through systematic evaluation and structure-activity relationship studies, certain segments of the molecule, such as the benzylic amine and piperidine, were found to be key determinants of activity. A representative compound from this series demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis, highlighting its potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).
Antimalarial Drug Lead
Another application of quinazoline derivatives is in antimalarial drug development. A compound from the 6,7-dimethoxyquinazoline-2,4-diamine series, after extensive synthesis and evaluation, was identified to exhibit high antimalarial activity. This discovery underscores the compound's role as a promising antimalarial drug lead, further supporting the therapeutic potential of quinazoline derivatives in treating malaria (Mizukawa et al., 2021).
Antimicrobial and Antifungal Activities
Quinazoline derivatives have also been synthesized for antimicrobial and antifungal applications. Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were evaluated for their in vitro antibacterial activity against various bacterial species and antifungal activity against fungal strains. Some compounds in this series showed potential antimicrobial activity, indicating their utility in developing new antimicrobial agents (Babu et al., 2015).
Photocatalytically Active Compounds
The Hofmann reaction involving annulation of o-(pyridin-2-yl)aryl amides has led to the development of potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives. These compounds, due to their high efficiency and eco-friendly synthesis process, offer a feasible platform for developing novel organic fluorophore structures. Preliminary research suggests that these compounds could serve as superior photocatalysts in organic transformations (Gao et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors .
Mode of Action
It’s known that compounds with similar structures can interact with their targets, such as serotonergic and dopaminergic receptors, leading to changes in neurotransmitter levels .
Biochemical Pathways
Similar compounds have been found to influence pathways related to neurotransmission, particularly those involving serotonin and dopamine .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability .
Result of Action
Similar compounds have been found to influence neurotransmission, potentially leading to changes in mood, cognition, and behavior .
Eigenschaften
IUPAC Name |
6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6/c22-14-5-6-19-17(11-14)20(25-12-23-19)27-15-7-9-28(10-8-15)21-16-3-1-2-4-18(16)24-13-26-21/h5-6,11-13,15H,1-4,7-10H2,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZROUAAALYFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=NC5=C4C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.